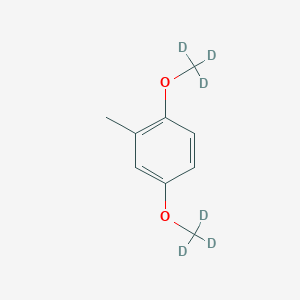

2,5-Dimethoxy-d6-4-methyl-benzene

Descripción general

Descripción

1H-1,2,3-Triazol es un compuesto heterocíclico que contiene nitrógeno con una estructura de anillo de cinco miembros que consiste en tres átomos de nitrógeno y dos átomos de carbono. Es uno de los heterociclos que contienen nitrógeno más importantes debido a su alta estabilidad química, carácter aromático, fuerte momento dipolar y capacidad de enlace de hidrógeno . Este compuesto no se encuentra en la naturaleza pero tiene una amplia gama de aplicaciones en productos farmacéuticos, síntesis orgánica, química de polímeros, química supramolecular, bioconjugación, biología química, imágenes fluorescentes y ciencia de materiales .

Métodos De Preparación

La síntesis de 1H-1,2,3-Triazol se puede lograr mediante varios métodos:

Cicloadición dipolar 1,3 de Huisgen: Este método implica la reacción de azidas con alquinos para formar 1,2,3-triazoles.

Síntesis sin metales: Este enfoque implica el uso de la cicloadición de azida-alquino promovida por tensión (SPAAC) sin la necesidad de catalizadores metálicos.

Acoplamiento oxidativo: El anillo no sustituido se puede producir mediante el acoplamiento oxidativo de glioxal, hidracina y nitrito de sodio.

Síntesis de flujo continuo: Un protocolo robusto que utiliza cobre sobre carbón como catalizador heterogéneo en condiciones de flujo continuo permite la síntesis de 1,2,3-triazoles sustituidos con altos rendimientos.

Análisis De Reacciones Químicas

1H-1,2,3-Triazol sufre varias reacciones químicas, que incluyen:

Sustitución electrófila: Esta reacción ocurre en los átomos de carbono o nitrógeno del anillo triazol.

N-Alquilación: Los átomos de nitrógeno en el anillo triazol se pueden alquilar para formar sales de triazolium.

Cuaternización: En condiciones forzadas, los 1,2,3-triazoles se pueden cuaternizar para formar sales de triazolium.

Los principales productos formados a partir de estas reacciones incluyen triazoles sustituidos y sales de triazolium.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,5-Dimethoxy-d6-4-methyl-benzene is utilized in the development of novel pharmaceuticals, particularly as a precursor for synthesizing selective serotonin receptor agonists. Research has shown that derivatives of this compound can exhibit significant activity at 5-HT_2A receptors, which are implicated in various neurological conditions .

Case Study:

A study focusing on 2,5-dimethoxyphenylpiperidines demonstrated their potential as selective 5-HT_2A receptor agonists, highlighting the importance of structural modifications derived from this compound to enhance pharmacological efficacy .

Toxicology and Forensic Science

In toxicology, this compound serves as an internal standard in analytical methods for detecting designer drugs. Its isotopic labeling allows for precise quantification in biological samples.

Case Study:

A report documented the use of HPLC-MS/MS to identify and quantify 25B-NBOMe (a derivative of this compound) in clinical cases of intoxication. The method provided reliable detection limits and was crucial in understanding the metabolism and toxicological profiles of such substances .

Environmental Monitoring

Stable isotopes like this compound are valuable in environmental studies to trace the fate and transport of organic pollutants. Its unique isotopic signature enables researchers to differentiate between natural and anthropogenic sources of contamination.

Applications:

- Tracer studies to monitor environmental pathways.

- Understanding degradation processes of aromatic compounds in various ecosystems.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Precursor for selective serotonin receptor agonists |

| Toxicology | Internal standard for HPLC-MS/MS detection of designer drugs |

| Environmental Monitoring | Tracer studies for organic pollutants |

Mecanismo De Acción

El mecanismo de acción de 1H-1,2,3-Triazol implica su capacidad para actuar como un bioisóstero, imitando la estructura y la función de otros grupos funcionales. Esta propiedad le permite interactuar con varios objetivos moleculares, incluidas enzimas y receptores, ejerciendo así sus efectos biológicos . Por ejemplo, en aplicaciones antifúngicas, los triazoles inhiben la síntesis de ergosterol al bloquear la enzima dependiente de P450 (CYP51), que es esencial para la integridad de la membrana celular fúngica .

Comparación Con Compuestos Similares

1H-1,2,3-Triazol a menudo se compara con otros isómeros de triazol y compuestos heterocíclicos similares:

1H-1,2,4-Triazol: Otro isómero con una disposición diferente de átomos de nitrógeno.

Imidazol: Un anillo de cinco miembros con dos átomos de nitrógeno.

Tetrazol: Un anillo de cinco miembros con cuatro átomos de nitrógeno.

La singularidad de 1H-1,2,3-Triazol radica en su alta estabilidad química, carácter aromático y aplicaciones versátiles en múltiples campos .

Actividad Biológica

2,5-Dimethoxy-d6-4-methyl-benzene, also known as a derivative of the methoxybenzene family, has garnered attention for its potential biological activities. This compound, with its unique structural features, is investigated for various pharmacological effects, particularly in the context of neuropharmacology and cancer research. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C10H12D6O2, featuring two methoxy groups and a methyl group on a benzene ring. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential anti-cancer properties. It is believed to modulate pathways involving serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and psychotropic effects.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound acts as an agonist at the 5-HT2A receptor, which may contribute to its psychoactive properties .

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity Overview

Case Studies and Research Findings

-

Neuropharmacological Study:

A study assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent . -

Antioxidant Activity Assessment:

In vitro experiments demonstrated that this compound could scavenge free radicals effectively. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a dose-dependent response . -

Anti-Cancer Research:

A recent study explored the anti-cancer properties of various methoxybenzene derivatives, including this compound. The findings revealed that it significantly inhibited the proliferation of breast cancer cell lines through apoptosis induction mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, initial studies suggest rapid absorption and distribution in biological tissues following administration. Metabolism primarily occurs in the liver with excretion via urine.

Future Directions

Further research is warranted to explore:

- Detailed mechanisms of action at the molecular level.

- Long-term effects and safety profiles in clinical settings.

- Potential therapeutic applications across various medical fields.

Propiedades

IUPAC Name |

2-methyl-1,4-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQISOVKPFBLQIQ-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.